molecular formula C35H40N2O3 B010605 Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester CAS No. 102395-70-0

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester

Cat. No. B010605
M. Wt: 536.7 g/mol
InChI Key: TZKLOSMKBJLQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester is a chemical compound with potential applications in scientific research. It is a synthetic derivative of the natural compound isonipecotic acid, which has been shown to have various biological activities, including anticonvulsant and analgesic effects. The synthetic compound has been developed to enhance these properties and to provide researchers with a more potent and specific tool for investigating the mechanisms of action and physiological effects of isonipecotic acid.

Mechanism Of Action

The mechanism of action of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission and play a key role in the regulation of neuronal excitability. It may also affect the activity of glutamate receptors, which are responsible for excitatory neurotransmission and play a key role in learning and memory.

Biochemical And Physiological Effects

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester has been shown to have various biochemical and physiological effects in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as effects on anxiety and depression-like behaviors. It may also affect cognitive function, learning, and memory. These effects are believed to be mediated by its modulation of neurotransmitter systems in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester in lab experiments is its potency and specificity. It has been designed to enhance the properties of isonipecotic acid and to provide researchers with a more potent and specific tool for investigating the mechanisms of action and physiological effects of this compound. However, one limitation is that it may have off-target effects or interact with other systems in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. One direction is to investigate its effects on other neurotransmitter systems and brain regions, to better understand its potential therapeutic applications and mechanisms of action. Another direction is to develop more potent and specific derivatives of isonipecotic acid, to further enhance its properties as a research tool. Finally, it may be useful to investigate the potential applications of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester in human subjects, to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester involves several steps of chemical reactions. The starting material is isonipecotic acid, which is first converted to its N-(4-phenylbutyryl) derivative. This intermediate is then reacted with 4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyric acid to form the final product, isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester. The synthesis has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester has potential applications in various fields of scientific research. It has been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential as a therapeutic agent for neurological disorders and pain management. It has also been investigated for its effects on neurotransmitter systems, including GABA and glutamate, which play important roles in brain function and behavior. In addition, it has been studied for its potential as a tool for studying the mechanisms of action of isonipecotic acid and related compounds.

properties

CAS RN

102395-70-0

Product Name

Isonipecotic acid, 4-phenyl-1-(p-(4-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)butyryl)phenyl)-, ethyl ester

Molecular Formula

C35H40N2O3

Molecular Weight

536.7 g/mol

IUPAC Name

ethyl 4-phenyl-1-[4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoyl]phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C35H40N2O3/c1-2-40-34(39)35(31-12-7-4-8-13-31)21-26-37(27-22-35)32-17-15-30(16-18-32)33(38)14-9-23-36-24-19-29(20-25-36)28-10-5-3-6-11-28/h3-8,10-13,15-19H,2,9,14,20-27H2,1H3

InChI Key

TZKLOSMKBJLQIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=CC=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4)C5=CC=CC=C5

Other CAS RN

102395-70-0

synonyms

ISONIPECOTIC ACID, 4-PHENYL-1-(p-(4-(4-PHENYL-1,2,5,6-TETRAHYDRO-1-PYR IDYL)BUTYR

Origin of Product

United States

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